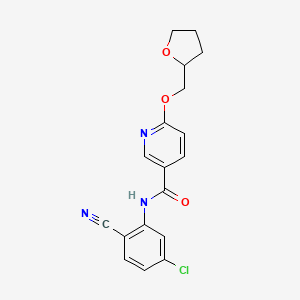

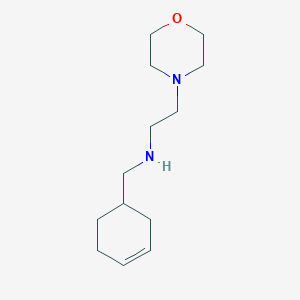

N-(5-chloro-2-cyanophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-cyanophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, also known as THFA-NMN, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound is a derivative of nicotinamide mononucleotide (NMN), which is an essential molecule involved in various cellular processes, including energy metabolism and DNA repair.

Scientific Research Applications

Synthesis and Structural Analysis

Research has delved into the synthesis of nicotinamide derivatives, exploring their structural properties and potential applications. For example, the development of novel herbicides based on nicotinamide derivatives demonstrates the compound's utility in agricultural applications. These compounds have shown efficacy against various plant species, indicating their potential as bioactive agents in controlling weed growth. The study of their crystal structure and SAR contributes to the understanding of their herbicidal activity, guiding the design of more effective and selective herbicides (Chen Yu et al., 2021).

Antimicrobial and Antifungal Applications

Nicotinamide derivatives have been investigated for their antimicrobial and antifungal properties. The synthesis of these compounds and their testing against various microbial strains highlight their potential in developing new antimicrobial agents. This research is crucial in the ongoing search for novel treatments for infectious diseases caused by resistant strains of bacteria and fungi (Patel & Shaikh, 2010).

Antiprotozoal Activity

The antiprotozoal activities of nicotinamide derivatives have also been a subject of scientific inquiry. These compounds have been evaluated for their efficacy against protozoal infections, offering insights into their potential therapeutic applications. Such research is vital for the development of new drugs against protozoal diseases, which remain a significant health challenge in many parts of the world (Mohamed A. Ismail et al., 2003).

Applications in Cancer Research

Nicotinamide derivatives have found applications in cancer research, where they have been explored as potential anticancer agents. Studies focusing on their ability to induce apoptosis in cancer cells highlight the therapeutic potential of these compounds. By understanding the mechanism of action and optimizing the structural features of nicotinamide derivatives, researchers aim to develop more effective cancer treatments (S. Cai et al., 2003).

Corrosion Inhibition

Beyond biomedical applications, nicotinamide derivatives have been studied for their corrosion inhibition properties. These compounds offer a promising approach to protecting metals against corrosion, particularly in acidic environments. This research has implications for industries that require effective corrosion inhibitors to prolong the lifespan of metal components and structures (M. P. Chakravarthy et al., 2014).

properties

IUPAC Name |

N-(5-chloro-2-cyanophenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3/c19-14-5-3-12(9-20)16(8-14)22-18(23)13-4-6-17(21-10-13)25-11-15-2-1-7-24-15/h3-6,8,10,15H,1-2,7,11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXITNNYESEQGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-chloro-2-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B2878306.png)

![3-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2878307.png)

![[1-(3-Bromophenyl)tetrazol-5-yl]methanamine](/img/structure/B2878308.png)

![N-(3-(methylthio)phenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2878311.png)

![2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2878313.png)

![1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone](/img/structure/B2878318.png)

![1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2878322.png)

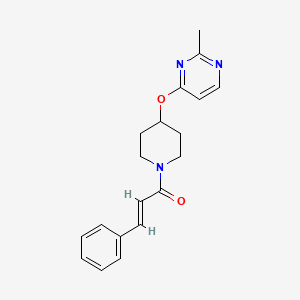

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2878326.png)